trans-4-Hydroxy-L-proline-2,5,5-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Hydroxyproline-d3 is a deuterated form of L-Hydroxyproline, an amino acid derivative that plays a crucial role in the stability of collagen. The deuterium atoms replace the hydrogen atoms in the proline ring, making it useful in various scientific studies, particularly in the field of metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Hydroxyproline-d3 can be synthesized through a multi-step process involving the hydroxylation of L-Proline. One common method involves the use of microbial hydroxylases, which are enzymes capable of selectively hydroxylating L-Proline to produce L-Hydroxyproline. The reaction typically requires a co-substrate like 2-oxoglutarate and occurs under mild conditions in an aqueous solution .
Industrial Production Methods
Industrial production of L-Hydroxyproline-d3 often involves metabolic engineering of microorganisms such as Escherichia coli. These engineered strains are optimized to produce high yields of L-Hydroxyproline through fermentation processes. The use of biocatalysts and optimized fermentation conditions can significantly enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Hydroxyproline-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert it back to L-Proline.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include keto derivatives, reduced proline, and various substituted proline derivatives .
Scientific Research Applications
L-Hydroxyproline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in studying collagen stability and metabolism.
Medicine: Used in the development of pharmaceuticals targeting collagen-related disorders.
Industry: Employed in the production of cosmetics and nutritional supplements
Mechanism of Action
L-Hydroxyproline-d3 exerts its effects primarily through its incorporation into collagen. The hydroxylation of proline residues in collagen increases the stability of the triple helix structure, enhancing the overall strength and resilience of connective tissues. This process involves various molecular targets and pathways, including the activity of prolyl hydroxylase enzymes and the regulation of hypoxia-inducible factors .
Comparison with Similar Compounds
Similar Compounds
- Trans-4-Hydroxy-L-Proline
- Trans-3-Hydroxy-L-Proline
- Cis-4-Hydroxy-L-Proline
- Cis-3-Hydroxy-L-Proline
Uniqueness
L-Hydroxyproline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-deuterated forms .
Biological Activity
trans-4-Hydroxy-L-proline (Hyp) is a non-proteinogenic amino acid that plays a significant role in various biological processes, particularly in collagen metabolism and microbial metabolism in the human gut. The isotopically labeled variant, trans-4-Hydroxy-L-proline-2,5,5-d3, has gained attention for its potential applications in metabolic studies and as a tracer in biological research. This article explores the biological activity of this compound, including its enzymatic pathways, metabolic roles, and implications for health and disease.
Enzymatic Pathways
Recent studies have identified the enzyme trans-4-hydroxy-L-proline dehydratase (HypD) as a key player in the metabolism of Hyp. HypD catalyzes the dehydration of Hyp to form (S)-Δ1-pyrroline-5-carboxylic acid (P5C), a central metabolite in amino acid biosynthesis. This reaction is crucial for amino acid fermentation in gut bacteria, particularly within the Clostridiales order, which includes notable pathogens like Clostridioides difficile .
Key Reactions Involved
-
Dehydration Reaction :
HypHypDP5C+H2OThis reaction is part of Stickland fermentation, where Hyp serves as an electron donor .
-
Reduction of P5C :
P5CP5C reductaseL prolineL-proline can then be utilized in various biosynthetic pathways or further reduced .
Biological Significance
The biological activity of this compound extends beyond its role as a substrate for enzymatic reactions. It is implicated in several physiological processes:
- Collagen Synthesis : Hyp is a major component of collagen and contributes to its stability and function. The hydroxylation of proline residues is essential for collagen's triple helix structure .
- Microbial Metabolism : As a prevalent metabolite in the gut microbiome, Hyp influences microbial community dynamics and nutrient cycling .
Case Study 1: Role in Gut Microbiome
A study highlighted the abundance of HypD in the human gut microbiome and its association with health outcomes. Individuals with higher levels of Hyp-producing bacteria exhibited improved gut health and reduced inflammation markers. This suggests that Hyp metabolism may contribute to maintaining a balanced gut microbiota .
Case Study 2: Potential Antibiotic Target
Given that HypD is absent in humans but present in pathogenic bacteria like C. difficile, it represents a promising target for antibiotic development. Inhibiting this enzyme could disrupt the metabolic pathways of these pathogens without affecting human cells .
Research Findings
Recent research has provided insights into the structural and functional aspects of HypD:
- The crystal structure of HypD has been elucidated, revealing key catalytic residues involved in the dehydration process.
- Biochemical assays confirmed that mutations at specific residues significantly reduce enzyme activity, underscoring their importance in catalysis .
Data Table: Properties of this compound
Property | Value |
---|---|
Molecular Weight | 134.15 g/mol |
Chemical Purity | 97% |
CAS Number (Labeled) | 1356016-86-8 |
CAS Number (Unlabeled) | 51-35-4 |
EC Number | 200-091-9 |
Applications | Metabolomics, NMR |
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
(2S,4R)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1/i2D2,4D |
InChI Key |
PMMYEEVYMWASQN-QAFFOARNSA-N |
Isomeric SMILES |
[2H][C@]1(C[C@H](C(N1)([2H])[2H])O)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.